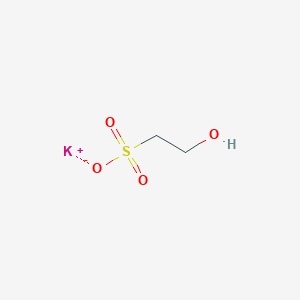

Potassium 2-hydroxyethanesulfonate

Description

Properties

IUPAC Name |

potassium;2-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S.K/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNPUBKRNRRYMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-36-8 (Parent) | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883692 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1561-99-5 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 2-hydroxyethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds via nucleophilic ring-opening of ethylene oxide by sulfite ions:

Stoichiometric precision is essential to minimize by-products such as ethylene glycol (from hydrolysis) or potassium sulfite residues. Industrial protocols recommend a 1:1 molar ratio of ethylene oxide to KHSO₃, with excess sulfite avoided to prevent odor issues in downstream products.

Process Conditions

-

Temperature : 80–120°C under pressurized reactors to maintain ethylene oxide in liquid phase.

-

pH Control : Maintained between 4.5–6.0 using potassium hydroxide (KOH) to neutralize liberated sulfuric acid.

-

Oxygen Exclusion : Conducted under nitrogen atmosphere to prevent oxidation of sulfite to sulfate.

Table 1: Optimized Parameters for Ethylene Oxide Sulfonation

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 100–110°C | Higher temperatures accelerate kinetics but risk glycol formation |

| KHSO₃ Concentration | 40–50% aqueous solution | Concentrated solutions reduce hydrolysis by-products |

| Reaction Time | 2–4 hours | Prolonged durations increase conversion to >95% |

This method achieves yields exceeding 90% in continuous reactor systems, though post-reaction purification via solvent extraction (e.g., isopropanol) is required to reduce residual ethylene glycol to <0.5%.

Alkaline Hydrolysis of 2-Haloethanesulfonic Acid Derivatives

Alkaline hydrolysis of 2-chloroethanesulfonic acid or its esters using potassium hydroxide provides an alternative route, particularly suited for laboratory-scale synthesis.

Reaction Pathway

The general reaction is:

Key challenges include managing exothermicity during KOH addition and avoiding over-hydrolysis to ethylene glycol.

Process Optimization

-

Catalyst Selection : Anhydrous KOH (0.05–0.15 molar equivalents) enhances reaction rate without promoting glycol formation.

-

Temperature Profile : Initial heating to 140–160°C facilitates dehydrohalogenation, followed by cooling to 80°C for hydrolysis completion.

-

Water Content : Maintained at 5–15 wt% to balance reactivity and solubility; excessive water dilutes reactants, reducing yield.

Table 2: Hydrolysis Reaction Performance Metrics

| Condition | Laboratory Scale (Batch) | Pilot Scale (Continuous) |

|---|---|---|

| Yield | 82–87% | 89–93% |

| Purity (HPLC) | 95–97% | 97–99% |

| By-product (Ethylene Glycol) | 1.2–2.1% | 0.5–1.0% |

Autoclave systems with mechanical stirring and precision temperature control are critical for reproducibility, as demonstrated in U.S. Patent 4,080,315 adaptations.

Neutralization of 2-Hydroxyethanesulfonic Acid with Potassium Base

Direct neutralization of pre-formed 2-hydroxyethanesulfonic acid (isethionic acid) with potassium carbonate or hydroxide offers a straightforward two-step synthesis.

Acid Synthesis

The acid is generated via:

Neutralization Protocol

-

Stoichiometry : 1:1 molar ratio of acid to KOH/K₂CO₃ to avoid residual alkalinity.

-

Temperature : 25–40°C to prevent thermal degradation.

-

Crystallization : Evaporative crystallization at reduced pressure yields anhydrous product with >99% purity.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | By-product Management |

|---|---|---|---|---|

| Ethylene Oxide Sulfonation | 90–95 | 98–99 | Industrial | Moderate (glycol removal) |

| Alkaline Hydrolysis | 85–93 | 95–99 | Laboratory/Pilot | High (KCl removal) |

| Acid Neutralization | 88–92 | 99+ | All Scales | Low (water evaporation) |

The ethylene oxide route dominates industrial production due to cost efficiency, whereas neutralization is preferred for high-purity pharmaceutical grades.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Potassium 2-hydroxyethanesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions to form different sulfonate esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alcohols and amines are commonly used in substitution reactions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Alcohols.

Substitution: Sulfonate esters.

Scientific Research Applications

Potassium 2-hydroxyethanesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

Biology: Employed in the study of cell membranes and as a component in buffer solutions.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.

Industry: Utilized in the production of detergents, emulsifiers, and other personal care products.

Mechanism of Action

The mechanism of action of potassium 2-hydroxyethanesulfonate involves its ability to act as a surfactant, reducing the surface tension of aqueous solutions. This property allows it to enhance the solubility of hydrophobic compounds and facilitate their interaction with water. At the molecular level, it interacts with lipid bilayers in cell membranes, altering their permeability and fluidity .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares potassium 2-hydroxyethanesulfonate with key analogs:

Key Observations :

- Molecular Weight : this compound has a significantly higher molecular weight than its sodium analog, impacting solubility and reactivity in synthetic applications.

- Structural Complexity : Pentamidine isethionate incorporates two 2-hydroxyethanesulfonate groups, enabling strong ionic interactions critical for its pharmacological activity .

- Functional Groups : Naphthalene-based sulfonates (e.g., dipotassium 7-hydroxynaphthalene-1,3-disulphonate) exhibit aromatic systems, broadening their use in dyes and specialty chemicals compared to aliphatic sulfonates .

This compound

- Surfactant Production : Forms biodegradable detergents with oleic acid, offering gentle cleansing properties .

- Pharmaceutical Intermediates : Used in taurine synthesis and drug development .

Sodium 2-Hydroxyethanesulfonate

- Detergent Industry : Preferred for high-foaming anionic surfactants due to cost-effectiveness and lower molecular weight .

- Chemical Synthesis : Acts as a reagent in organic reactions, such as sulfonation .

Pentamidine Isethionate

- Therapeutic Use : Treats parasitic infections (e.g., leishmaniasis) and Pneumocystis pneumonia .

- Solubility Profile : High water solubility (1:10 ratio) ensures bioavailability in formulations .

Dipotassium Naphthalene Disulphonate

- Dye Manufacturing : Stabilizes colorants in textiles and plastics .

Biological Activity

Potassium 2-hydroxyethanesulfonate, commonly known as isethionic acid, is an organosulfur compound with significant biological activities and applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Chemical Formula : C₂H₅KO₃S

- Molecular Weight : 156.25 g/mol

- Solubility : Water-soluble

1. Metabolic Role

This compound plays a crucial role in various metabolic pathways. It is a precursor in the biosynthesis of taurine, an essential amino acid involved in numerous physiological processes, including bile salt formation and osmoregulation. The compound can be synthesized endogenously in mammals from cysteine via enzymatic pathways .

2. Enzymatic Reactions

The compound is involved in several enzymatic reactions:

- Alkanesulfonate Monooxygenase : This enzyme catalyzes the desulfonation of aliphatic sulfonates, converting them into sulfite and aldehydes. It shows activity on a range of substrates, indicating its versatility in metabolism .

- Transport Systems : this compound is transported across cellular membranes by specific permease proteins, which are critical for its uptake and utilization by cells .

Antioxidant Properties

Research has indicated that this compound exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is beneficial for protecting against cellular damage .

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. For instance, it has been observed to decrease nitric oxide production in macrophages exposed to lipopolysaccharides (LPS), suggesting a potential role in reducing inflammation .

Case Study 1: Chronic Kidney Disease (CKD)

A study identified metabolites, including this compound, that are predictive of chronic kidney disease progression. Higher levels of these metabolites were associated with increased risk factors for end-stage kidney disease (ESKD). The study highlighted the potential of using such metabolites for monitoring CKD progression .

Case Study 2: Taurine Synthesis

In a metabolomics study involving animal models, decreased levels of this compound were noted in urine samples from subjects with Alzheimer's disease (AD). This decrease correlated with reduced taurine levels, indicating its importance in neuroprotection and cognitive function .

Research Findings

Recent research has provided insights into the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthesis routes for potassium 2-hydroxyethanesulfonate, and how can researchers optimize yield and purity?

- This compound can be synthesized via ion exchange from sodium 2-hydroxyethanesulfonate using potassium hydroxide or chloride. Key parameters include pH control (neutralization of sulfonic acid precursors) and solvent selection (aqueous or ethanol-water mixtures). Purity optimization requires recrystallization or column chromatography. Analytical techniques like NMR (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .

Q. Which analytical methods are most reliable for characterizing this compound in solution?

- High-performance liquid chromatography (HPLC) with UV detection (λ ~210 nm) is effective for quantifying purity. Fourier-transform infrared spectroscopy (FTIR) identifies sulfonate (S-O) and hydroxyl (-OH) functional groups (peaks at 1040–1220 cm⁻¹ and 3200–3600 cm⁻¹, respectively). Ion chromatography validates counterion (K⁺) concentration .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Stability is pH-dependent: the compound degrades under strongly acidic (pH <2) or alkaline (pH >10) conditions due to esterification or sulfonate group hydrolysis. Buffered solutions (pH 6–8) at 4°C show minimal degradation over 30 days, as confirmed by LC-MS monitoring .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in modulating antifouling coatings?

- The sulfonate group enhances hydrophilicity, reducing protein adhesion via electrostatic repulsion. In polymer matrices (e.g., polyvinyl alcohol), it improves mechanical stability by forming hydrogen bonds with hydroxyl groups. Synergy with hydrophobic components (e.g., fluorinated compounds) balances wettability and durability, as shown in dynamic seawater exposure tests .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Discrepancies arise from crystallinity differences (amorphous vs. crystalline forms) and solvent polarity. Systematic studies using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) correlate solubility with lattice energy. Polar aprotic solvents (e.g., DMSO) dissolve the compound more effectively (>200 mg/mL) than ethanol (<50 mg/mL) .

Q. What computational models predict the interaction of this compound with biological membranes?

- Molecular dynamics (MD) simulations using force fields (e.g., CHARMM) reveal that the sulfonate group facilitates membrane penetration via electrostatic interactions with phospholipid headgroups. Density functional theory (DFT) calculations quantify binding energies with membrane proteins, supporting its use in drug delivery systems .

Q. How does this compound affect enzyme kinetics in oxidative stress studies?

- As a radical scavenger, it quenches reactive oxygen species (ROS) via sulfonate-mediated electron transfer, shown in ABTS⁺ and DPPH assays. Competitive inhibition kinetics (Lineweaver-Burk plots) indicate non-competitive binding to catalase and superoxide dismutase, reducing Vmax by 30–40% .

Methodological Notes

- Data Analysis : Use ANOVA for comparing synthesis yields across batches. For stability studies, apply first-order kinetics models to degradation data .

- Contradictions : Cross-validate solubility and stability findings using orthogonal techniques (e.g., NMR for degradation byproducts) .

- Ethical Compliance : Adhere to institutional guidelines for biological studies, as this compound is not FDA-approved for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.